Cas no 36050-21-2 ((5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine)

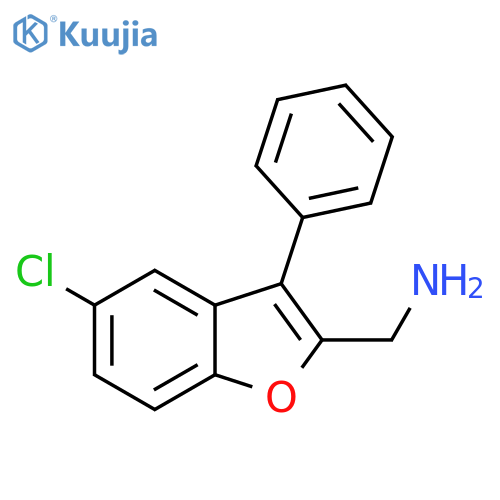

36050-21-2 structure

商品名:(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine

CAS番号:36050-21-2

MF:C15H12ClNO

メガワット:257.714882850647

MDL:MFCD17061578

CID:5249070

PubChem ID:20361859

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 2-Benzofuranmethanamine, 5-chloro-3-phenyl-

- (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine

-

- MDL: MFCD17061578

- インチ: 1S/C15H12ClNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8H,9,17H2

- InChIKey: KETMFCRKUHCWLU-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(Cl)C=C2C(C2=CC=CC=C2)=C1CN

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255296-0.05g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 0.05g |

$624.0 | 2024-06-19 | |

| Enamine | EN300-255296-10.0g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 10.0g |

$3191.0 | 2024-06-19 | |

| Enamine | EN300-255296-0.1g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 0.1g |

$653.0 | 2024-06-19 | |

| Enamine | EN300-255296-0.5g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 0.5g |

$713.0 | 2024-06-19 | |

| Enamine | EN300-255296-10g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 10g |

$3191.0 | 2023-09-14 | ||

| Enamine | EN300-255296-5.0g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Enamine | EN300-255296-0.25g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 0.25g |

$683.0 | 2024-06-19 | |

| Enamine | EN300-255296-1.0g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 95% | 1.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-255296-1g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 1g |

$743.0 | 2023-09-14 | ||

| Enamine | EN300-255296-5g |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine |

36050-21-2 | 5g |

$2152.0 | 2023-09-14 |

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

36050-21-2 ((5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量